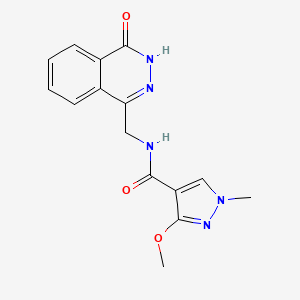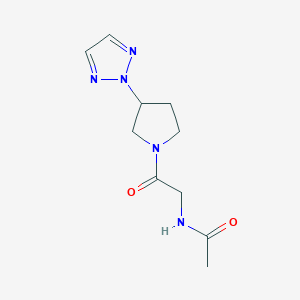
Crbn-6-5-5-vhl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of metal complexes involving Cr(III) and V(IV) with 3-methylpicolinic acid (3-mpaH) was achieved, as detailed in the first study . The complexes were synthesized and then characterized using X-ray diffraction (XRD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their experimental geometric structures. In a separate study, organically templated monodimensional phosphite compounds containing Cr(III) and V(III) were synthesized under hydrothermal conditions . The crystal structures of these compounds were determined using X-ray single-crystal diffraction data, revealing their crystallization in the orthorhombic space group P212121.
Molecular Structure Analysis
The molecular structures of the synthesized complexes were investigated using various spectroscopic techniques. The first study utilized Fourier-transform infrared spectroscopy (FT-IR) and ultraviolet-visible (UV-Vis) spectroscopy to analyze the spectral properties of the Cr(III) and V(IV) complexes . The second study provided detailed crystallographic data, including unit-cell parameters and the arrangement of the metallic ions, which are interconnected by pseudopyramidal phosphite oxoanions and fluorine anions, resulting in a slightly distorted octahedral geometry .
Chemical Reactions Analysis
The chemical reactivity of the synthesized complexes was assessed by evaluating their α-glucosidase inhibitory activity . The Cr(III) and V(IV) complexes exhibited inhibitory activity with IC50 values of greater than 600 µM, indicating a potential for biological applications. The study did not detail further chemical reactions, focusing instead on the inhibitory activity as a measure of chemical reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized complexes were extensively analyzed. Density functional theory (DFT) calculations were performed to obtain optimal molecular structure geometries, vibrational frequencies, electronic spectral properties, refractive index, band gap, and nonlinear optical (NLO) parameters . The NLO results indicated that one of the complexes is a promising candidate for materials with high first- and second-order hyperpolarizability values. Additionally, natural bond orbital (NBO) analysis was conducted to investigate bonding interactions and coordination geometries around the central metal ions . The second study calculated the Dq and Racah parameters from the diffuse reflectance spectra, which are related to the spectroscopic and magnetic properties of the compounds .
科学研究应用
PROTAC介导的E3连接酶之间的串扰
小分子异双功能降解剂,称为蛋白水解靶向嵌合体(PROTAC),是从脑蛋白(CRBN)和冯·希佩尔-林道(VHL)连接酶配体中开发出来的。这些化合物展示了PROTAC诱导的CRBN和VHL E3连接酶异二聚化,导致CRBN有效降解,说明了它们作为蛋白质水平控制研究工具的效用(Steinebach等人,2019)。
异双功能降解剂的功能基因组学
一项研究进行了全基因组规模的CRISPR-Cas9基因编辑,以研究肿瘤细胞对不同类别的致癌蛋白药理学“降解剂”的敏感性机制,这些降解剂通过CRBN或VHL发挥作用。该研究强调了对CRBN和VHL降解剂的耐药机制的基因水平差异,为在治疗策略中使用这些剂提供见解(Shirasaki等人,2021)。
用于蛋白质降解的VHL募集dTAG分子
VHL募集dTAG分子的开发,例如dTAGV-1,代表了直接扰动蛋白质稳态的化学生物学策略的重大进展。这些分子促进了FKBP12F36V标记蛋白质的快速降解,克服了先前CRBN募集dTAG分子的局限性(Nabet等人,2020)。
基于CRBN的PROTAC作为治疗剂的开发
基于CRBN的PROTAC(蛋白酶靶向嵌合体)因其在治疗干预中的潜力而备受关注。这些PROTAC利用泛素E3连接酶进行蛋白质降解,不仅在癌症中而且在心血管、免疫、神经退行性疾病和病毒感染中也显示出希望。这篇综述全面更新了基于CRBN的PROTAC领域的最新研究(Wang等人,2021)。
选择性降解诱导探针,用于研究CRBN生物学
为了了解CRBN生物学,研究人员开发了降解诱导化学探针,生成CRBN-CRBN(同型PROTAC)和CRBN-VHL(异型PROTAC)降解剂。确定了两种有效且选择性的CRBN降解剂ZXH-4-130和ZXH-4-137,它们在基于细胞的研究中的应用为研究CRBN依赖性过程提供了新方法(Powell等人,2021)。
作用机制
Target of Action
The primary target of CRBN-6-5-5-VHL is Cereblon (CRBN) . CRBN is a protein that serves as a substrate receptor for the E3 ubiquitin ligase complex . This protein plays a crucial role in various biological processes, including protein homeostasis and cellular response to environmental stress .
Mode of Action
This compound operates as a heterodimerizer , comprising E3 ligases recruiting ligands, specifically pomalidomide and VH032-amine . It forms a heteroternary complex and selectively induces CRBN ubiquitination and proteasomal degradation over VHL . This interaction occurs in a time- and dose-dependent manner .
Biochemical Pathways
The action of this compound primarily affects the ubiquitin-proteasome pathway . By inducing the ubiquitination and subsequent proteasomal degradation of CRBN, it modulates the protein levels within the cell . This can have downstream effects on various cellular processes that rely on the function of CRBN .
Pharmacokinetics
It is soluble in dmso , which suggests it could be administered in a suitable vehicle for in vivo studies
Result of Action
The primary result of this compound’s action is the degradation of CRBN . It induces complete degradation of CRBN in MM1S cells . It has almost no effect on the degradation of the neo-substrates ikzf1 and ikzf3 .
未来方向
属性
IUPAC Name |
(2S,4R)-1-[(2S)-2-[5-[5-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexoxy]pentoxy]pentanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H69N7O10S/c1-33-44(69-32-54-33)35-20-18-34(19-21-35)30-53-46(62)40-29-36(59)31-57(40)50(66)45(51(2,3)4)55-41(60)17-8-13-28-68-27-12-7-11-26-67-25-10-6-5-9-24-52-38-16-14-15-37-43(38)49(65)58(48(37)64)39-22-23-42(61)56-47(39)63/h14-16,18-21,32,36,39-40,45,52,59H,5-13,17,22-31H2,1-4H3,(H,53,62)(H,55,60)(H,56,61,63)/t36-,39?,40+,45-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMCHOLAKDUZDS-XARBDFOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCOCCCCCOCCCCCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCOCCCCCOCCCCCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H69N7O10S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
972.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

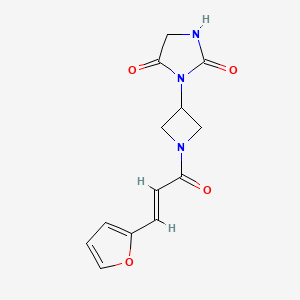
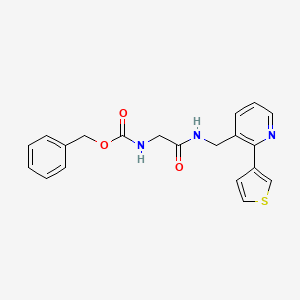
![1-{4-[2-(4-Pyridinyl)-1-aziranyl]phenyl}-1-ethanone](/img/structure/B2503061.png)
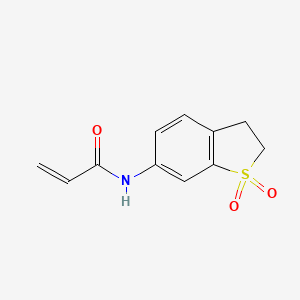
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(piperidin-1-yl)methanone](/img/structure/B2503064.png)
![4-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiadiazole-5-carboxamide](/img/structure/B2503065.png)
![2-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-3H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2503067.png)
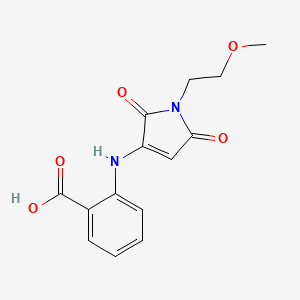
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2503070.png)
![2-[4-(1,3-benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanyl-N-butyl-N-methylacetamide](/img/structure/B2503073.png)
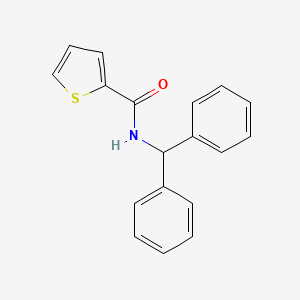
![(5-fluoropyridin-3-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2503075.png)
